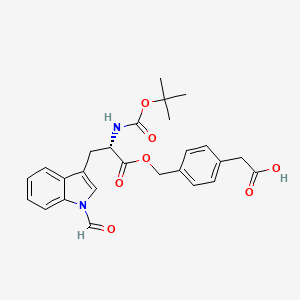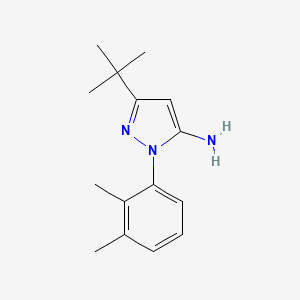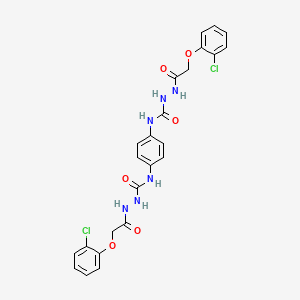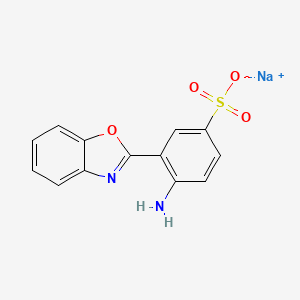
5-(3-Ethoxyphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Ethoxyphenyl)nicotinic acid (EPNA) is an organic compound belonging to the class of nicotinic acids and is a derivative of nicotine. It is a white, crystalline solid and is soluble in organic solvents. EPNA is widely used in scientific research due to its unique properties and its ability to act as a ligand for various receptors.
科学的研究の応用
5-(3-Ethoxyphenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It is used as a ligand for various receptors, including the nicotinic acetylcholine receptor, the nicotinic acetylcholine receptor-like receptor, and the serotonin receptor. It is also used to study the structure and function of these receptors and to investigate the effects of nicotine on the body. 5-(3-Ethoxyphenyl)nicotinic acid, 95% has also been used to study the effects of drugs on the central nervous system and to explore the potential therapeutic benefits of drugs.
作用機序
5-(3-Ethoxyphenyl)nicotinic acid, 95% binds to the nicotinic acetylcholine receptor, which is a type of ionotropic receptor found in the central and peripheral nervous systems. The receptor is activated by the binding of 5-(3-Ethoxyphenyl)nicotinic acid, 95% and this leads to the opening of an ion channel, which allows ions to move into and out of the cell. This causes a change in the cell's membrane potential, leading to a cascade of events that ultimately result in a physiological response.
Biochemical and Physiological Effects
5-(3-Ethoxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, and to regulate the activity of various enzymes. It has also been shown to affect the activity of the autonomic nervous system, as well as the activity of the hypothalamic-pituitary-adrenal axis. In addition, 5-(3-Ethoxyphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
実験室実験の利点と制限
One of the main advantages of using 5-(3-Ethoxyphenyl)nicotinic acid, 95% in lab experiments is that it is relatively stable and can be stored for long periods of time without degrading. It is also relatively non-toxic and has low bioavailability, making it safe to use in experiments. However, 5-(3-Ethoxyphenyl)nicotinic acid, 95% is not very soluble in water and its solubility in other solvents can be limited. Additionally, it is not very potent and may require high concentrations to produce a significant effect.
将来の方向性
The potential applications of 5-(3-Ethoxyphenyl)nicotinic acid, 95% are still being explored. One of the main areas of research is the development of 5-(3-Ethoxyphenyl)nicotinic acid, 95%-based drugs for the treatment of various diseases and conditions, such as Alzheimer’s disease, Parkinson’s disease, and depression. Additionally, 5-(3-Ethoxyphenyl)nicotinic acid, 95% could be used to study the effects of nicotine on the body and to explore the potential therapeutic benefits of drugs. Finally, 5-(3-Ethoxyphenyl)nicotinic acid, 95% could be used to develop novel therapeutic strategies for the treatment of cancer.
合成法
5-(3-Ethoxyphenyl)nicotinic acid, 95% can be synthesized through a variety of methods. The most common method is the reaction of 3-ethoxyphenol with nicotinoyl chloride in the presence of a base. This reaction produces the desired product, 5-(3-Ethoxyphenyl)nicotinic acid, 95%, as well as nicotinic acid and ethyl chloride. Other methods of synthesis include the reaction of 3-ethoxyphenol with nicotinamide in the presence of a base, or the reaction of 3-ethoxyphenol with nicotinic acid anhydride in the presence of a base.
特性
IUPAC Name |
5-(3-ethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-13-5-3-4-10(7-13)11-6-12(14(16)17)9-15-8-11/h3-9H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZLJQAASBNBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672963 |
Source


|
| Record name | 5-(3-Ethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Ethoxyphenyl)nicotinic acid | |
CAS RN |
1048273-45-5 |
Source


|
| Record name | 5-(3-Ethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,10-Diaza-9-(4-(difluoromethoxy)phenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6341392.png)



![4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6341434.png)
![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid](/img/structure/B6341451.png)
